molecular formula C11H13IN2OS B5763715 2-iodo-N-[(isopropylamino)carbonothioyl]benzamide

2-iodo-N-[(isopropylamino)carbonothioyl]benzamide

Cat. No. B5763715
M. Wt: 348.21 g/mol
InChI Key: FMALOUDMZDWFBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-iodo-N-[(isopropylamino)carbonothioyl]benzamide is a chemical compound that belongs to the class of carbonothioyl compounds. It is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many cancer cells. This compound has received much attention in recent years due to its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-iodo-N-[(isopropylamino)carbonothioyl]benzamide involves the inhibition of CA IX, which is an enzyme that plays a crucial role in pH regulation and cell survival in cancer cells. By inhibiting CA IX, this compound disrupts the pH balance in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-iodo-N-[(isopropylamino)carbonothioyl]benzamide are primarily related to its inhibition of CA IX. This inhibition leads to a decrease in extracellular pH and an increase in intracellular acidity, which ultimately leads to cell death. Additionally, this compound has been shown to induce autophagy, a process by which cells recycle their own components to maintain cellular homeostasis.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-iodo-N-[(isopropylamino)carbonothioyl]benzamide is its selectivity for CA IX, which makes it a promising candidate for targeted cancer therapy. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-iodo-N-[(isopropylamino)carbonothioyl]benzamide. One area of interest is the development of more effective delivery methods to overcome its poor solubility. Additionally, further studies are needed to determine the optimal dosing and administration schedules for this compound in vivo. Finally, there is potential for the development of combination therapies that incorporate 2-iodo-N-[(isopropylamino)carbonothioyl]benzamide with other anticancer agents to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 2-iodo-N-[(isopropylamino)carbonothioyl]benzamide involves the reaction of 2-iodobenzoic acid with isopropylamine and carbon disulfide in the presence of a base. The reaction yields the intermediate isopropylammonium 2-iodobenzoate, which is then reacted with thionyl chloride to form the corresponding acyl chloride. Finally, the acyl chloride is reacted with isopropylamine to yield the desired product.

Scientific Research Applications

2-iodo-N-[(isopropylamino)carbonothioyl]benzamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and renal cell carcinoma. Its selectivity for CA IX, which is overexpressed in many cancer cells, makes it a promising candidate for targeted cancer therapy.

properties

IUPAC Name

2-iodo-N-(propan-2-ylcarbamothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IN2OS/c1-7(2)13-11(16)14-10(15)8-5-3-4-6-9(8)12/h3-7H,1-2H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMALOUDMZDWFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=S)NC(=O)C1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-iodo-N-(propan-2-ylcarbamothioyl)benzamide

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